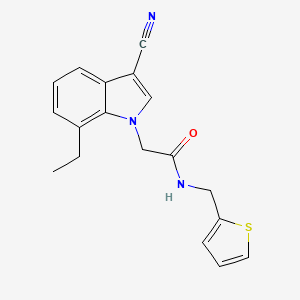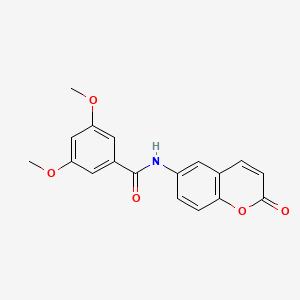![molecular formula C14H12F3NO3S B5868135 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule compound that has been widely used in scientific research. It was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in 2003. Since then, CFTRinh-172 has been extensively studied for its potential applications in various fields of research, including drug discovery, cancer therapy, and neuroscience.
作用机制
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channels by binding to a specific site on the channel protein. It has been shown to block CFTR channel activity by reducing the open probability of the channel and increasing its closed state. This compound has also been shown to inhibit the ATPase activity of CFTR, which is required for channel gating.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types. It has been shown to reduce fluid secretion in airway epithelial cells, pancreatic beta cells, and sweat gland cells. This compound has also been shown to inhibit insulin secretion in pancreatic beta cells and to reduce neurotransmitter release in neurons. In addition, this compound has been shown to have anti-inflammatory effects in airway epithelial cells and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channels, which makes it a valuable tool for studying the function and regulation of these channels. This compound is also relatively easy to use and can be added directly to cell culture media or perfused into tissues. However, there are also some limitations to the use of this compound. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, the long-term effects of this compound on cell viability and function are not well understood.
未来方向
There are several future directions for the use of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target CFTR channels for the treatment of cystic fibrosis and other diseases. This compound has been used as a lead compound for the development of new CFTR inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of CFTR channels in cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer and neuroprotective effects, and further studies are needed to understand the underlying mechanisms. Finally, there is also interest in the development of new tools and methods for studying CFTR channels and their regulation. This compound has been used as a tool for studying CFTR channels, but new methods are needed to investigate the complex interactions between CFTR and other ion channels and transporters.
合成方法
The synthesis of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(trifluoromethoxy)aniline, followed by the addition of sodium hydroxide and the purification of the resulting product. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学研究应用
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been widely used in scientific research as a tool to study the function and regulation of CFTR chloride channels. It has been shown to block the activity of CFTR channels in various cell types, including epithelial cells, pancreatic beta cells, and neurons. This compound has also been used to investigate the role of CFTR channels in various physiological processes, such as fluid secretion, insulin secretion, and neurotransmitter release.
属性
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-2-8-13(9-3-10)22(19,20)18-11-4-6-12(7-5-11)21-14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPIRMFHGLFKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

